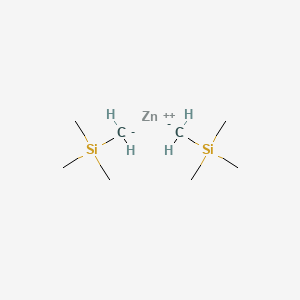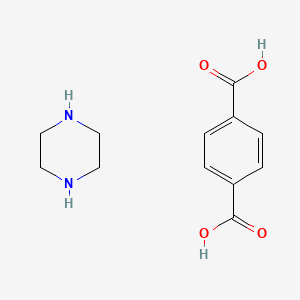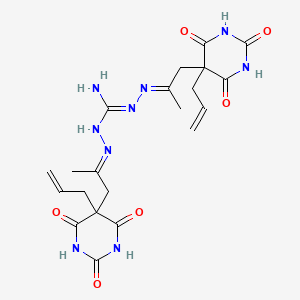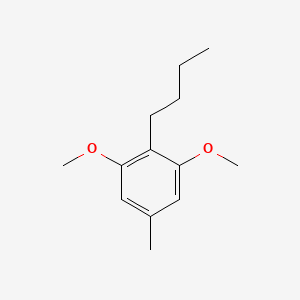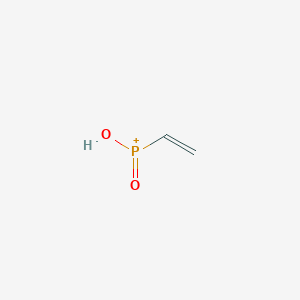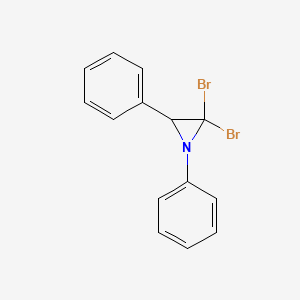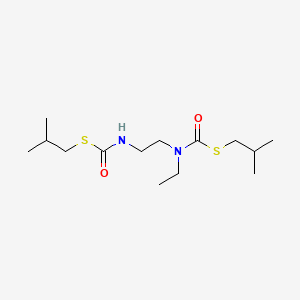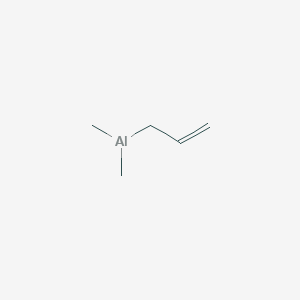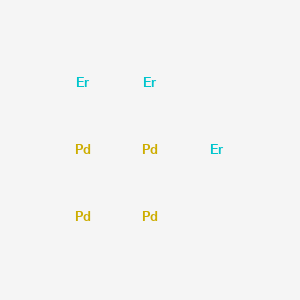
Erbium--palladium (3/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium–palladium (3/4) is a compound that combines the rare-earth element erbium with the transition metal palladium. Erbium, a silvery-white metal, is part of the lanthanide series and is known for its stability in air and its use in various high-tech applications . Palladium, on the other hand, is a precious metal widely used in catalytic converters, electronics, and hydrogen storage
Méthodes De Préparation
The synthesis of erbium–palladium (3/4) can be achieved through several methods, including hydrothermal, chemical vapor condensation, and solid-state methods . The hydrothermal method involves using a solvent in a high-pressure reactor to create a high-temperature and high-pressure environment, facilitating the reaction between erbium and palladium precursors . Chemical vapor condensation involves the reaction of vaporized erbium and palladium compounds, while the solid-state method involves direct reaction of the solid precursors at elevated temperatures .
Analyse Des Réactions Chimiques
Erbium–palladium (3/4) undergoes various chemical reactions, including oxidation, reduction, and substitution . In oxidation reactions, the compound can form oxides, such as erbium oxide and palladium oxide . Reduction reactions often involve hydrogenation, where the compound acts as a catalyst to reduce organic compounds . Substitution reactions can occur with halides, where the erbium or palladium atoms are replaced by other elements or groups . Common reagents used in these reactions include hydrogen, oxygen, and halogen compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Erbium–palladium (3/4) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in hydrogenation reactions, where it demonstrates high catalytic activity and efficiency . In biology, the compound’s unique properties make it useful in imaging and diagnostic applications . In medicine, erbium–palladium (3/4) is explored for its potential in targeted drug delivery and cancer treatment . Industrially, the compound is used in the production of advanced materials and coatings, as well as in the development of new technologies for energy storage and conversion .
Mécanisme D'action
The mechanism of action of erbium–palladium (3/4) involves its ability to interact with various molecular targets and pathways. In catalytic reactions, the compound facilitates the transfer of electrons and protons, enhancing the reaction rate and efficiency . The strong metal-support interaction between erbium and palladium plays a crucial role in stabilizing the active sites and preventing aggregation, which is essential for maintaining high catalytic performance . In biological applications, the compound can interact with cellular components, leading to specific biological effects such as imaging contrast enhancement or targeted drug delivery .
Comparaison Avec Des Composés Similaires
Erbium–palladium (3/4) can be compared with other similar compounds, such as erbium oxide, palladium oxide, and other erbium-palladium alloys . While erbium oxide is primarily used for its optical properties and palladium oxide for its catalytic properties, erbium–palladium (3/4) combines the advantages of both elements, offering unique catalytic and optical properties . Other similar compounds include erbium chloride, erbium fluoride, and palladium chloride, each with distinct properties and applications . The uniqueness of erbium–palladium (3/4) lies in its ability to leverage the synergistic effects of both erbium and palladium, making it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
51199-40-7 |
|---|---|
Formule moléculaire |
Er3Pd4 |
Poids moléculaire |
927.5 g/mol |
Nom IUPAC |
erbium;palladium |
InChI |
InChI=1S/3Er.4Pd |
Clé InChI |
YUBXOCDIIYBBJR-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Pd].[Pd].[Pd].[Er].[Er].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


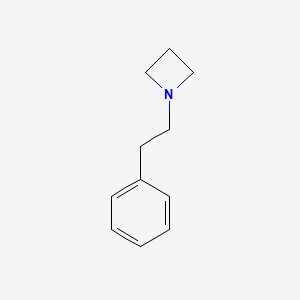
![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)
